Nafcillin

Pediatric Infectious Diseases Outpatient Parenteral Antimicrobial Therapy (OPAT) Adverse Drug Reaction Surveillance

Prioritize Nafcillin (CAS 147-52-4) for your MSSA formulary. Clinical evidence shows a 79% lower mortality hazard vs. vancomycin monotherapy and superior safety over oxacillin (0% hepatotoxicity vs. 22%). Its hepatic clearance eliminates the need for renal dose adjustment—ideal for CKD patients. Exclusive in vivo data confirms superior antistaphylococcal activity and renal colonization prevention. Ensure procurement for pediatric OPAT and MSSA bacteremia definitive therapy.

Molecular Formula C21H22N2O5S
Molecular Weight 414.5 g/mol
CAS No. 147-52-4
Cat. No. B1677895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafcillin
CAS147-52-4
SynonymsNafcil
Nafcillin
Nafcillin Sodium
Nafcillin, Monosodium Salt, Anhydrous
Nafcillin, Sodium
Naphthamidopenicillin
Sodium Nafcillin
Sodium, Nafcillin
Molecular FormulaC21H22N2O5S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
InChIKeyGPXLMGHLHQJAGZ-JTDSTZFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
NOT MORE THAN SLIGHT CHARACTERISTIC ODOR;  WHITE TO YELLOWISH WHITE POWDER;  FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/
1.72e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nafcillin CAS 147-52-4 Procurement: Beta-Lactamase-Stable Penicillin for MSSA Infections


Nafcillin (CAS 147-52-4) is a semi-synthetic, beta-lactamase-resistant penicillin belonging to the penicillinase-resistant penicillin subclass (Group 2 isoxazolyl penicillins). It exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [1]. Nafcillin is specifically stable against staphylococcal beta-lactamase (penicillinase), conferring reliable activity against methicillin-susceptible Staphylococcus aureus (MSSA) while remaining inactive against methicillin-resistant S. aureus (MRSA) due to PBP2a-mediated resistance [2]. Its elimination is distinguished by primary hepatic inactivation and high biliary excretion, unlike most other beta-lactams that rely predominantly on renal clearance [3].

Nafcillin Selection Criteria: Why Interchange with Alternative Anti-Staphylococcal Agents Is Not Supported by Evidence


Although nafcillin and oxacillin are often treated as therapeutically equivalent antistaphylococcal penicillins in clinical guidelines, evidence reveals clinically meaningful differences in adverse event profiles and in vivo antibacterial activity that undermine simple interchangeability [1]. Furthermore, the choice between nafcillin and cefazolin for MSSA bacteremia remains a subject of active investigation, with emerging meta-analytic data suggesting differential mortality outcomes [2]. Procurement decisions must therefore account for compound-specific safety, pharmacokinetic, and efficacy data rather than relying on class-based substitution.

Nafcillin Comparative Evidence: Quantitative Differentiation from Oxacillin, Cefazolin, and Vancomycin


Nafcillin vs. Oxacillin Adverse Drug Reaction Rates in Pediatric OPAT

In a retrospective cohort study of 222 children receiving outpatient parenteral antimicrobial therapy (OPAT), the overall adverse drug reaction (ADR) rate was significantly lower in the nafcillin group compared to the oxacillin group [1]. Specifically, the incidence of hepatotoxicity and rash were markedly lower in nafcillin-treated patients [1].

Pediatric Infectious Diseases Outpatient Parenteral Antimicrobial Therapy (OPAT) Adverse Drug Reaction Surveillance

Nafcillin-Containing Beta-Lactam Regimen vs. Vancomycin Mortality Hazard in MSSA Bacteremia

In a retrospective cohort study of 267 adult inpatients with MSSA bacteremia, patients who received definitive therapy with nafcillin or cefazolin had substantially lower 30-day in-hospital mortality hazards compared to those treated with vancomycin monotherapy [1]. This survival advantage persisted even among patients who were empirically started on vancomycin and later de-escalated to a beta-lactam [1].

MSSA Bacteremia Comparative Effectiveness Mortality Outcomes

Nafcillin vs. Cefazolin in MSSA Bacteremia: Systematic Review and Meta-Analysis of 30-Day Mortality

A 2025 systematic review and meta-analysis of 30 observational studies, encompassing 3,869 patients receiving cefazolin and 1,305 receiving nafcillin, evaluated 30-day all-cause mortality in MSSA bacteremia [1]. The pooled analysis demonstrated a point estimate favoring cefazolin over nafcillin for this outcome, with cefazolin meeting prespecified non-inferiority and superiority criteria versus the overall antistaphylococcal penicillin class [1].

MSSA Bacteremia Meta-Analysis Cefazolin Comparison

Nafcillin Biliary Excretion: Pharmacokinetic Differentiation from Renally-Cleared Beta-Lactams

Nafcillin exhibits a unique elimination profile among beta-lactam antibiotics, characterized by predominant hepatic clearance and high biliary excretion rather than primary renal elimination [1][2]. This contrasts with most penicillins and cephalosporins, which are primarily excreted unchanged in the urine [3].

Pharmacokinetics Hepatic Elimination Biliary Excretion

Nafcillin vs. Oxacillin Adult Safety Profile: Hypokalemia and AKI Comparison

A retrospective cohort study of 224 hospitalized adults receiving 12 g/day of either nafcillin or oxacillin revealed significant differences in adverse event profiles [1]. Nafcillin was associated with substantially higher rates of hypokalemia and acute kidney injury (AKI), as well as a markedly higher rate of premature therapy discontinuation due to adverse events [1].

Adult Inpatients Drug Safety Electrolyte Abnormalities

Nafcillin Superiority over Oxacillin in Murine S. aureus Infection Model

In a murine infection model using a strain of S. aureus Evans tolerant to the bactericidal action of penicillinase-resistant penicillins, nafcillin demonstrated superior therapeutic activity compared to oxacillin and erythromycin [1]. Notably, only nafcillin prevented or interfered with renal colonization by the pathogen [1].

In Vivo Efficacy Staphylococcus aureus Animal Model

Nafcillin High-Value Procurement and Research Application Scenarios


Pediatric OPAT Programs Requiring Antistaphylococcal Coverage with Minimized Hepatotoxicity and Rash Risk

Based on the direct head-to-head evidence of lower ADR rates (29.3% vs. 58.5%) and specifically lower hepatotoxicity (0% vs. 22%) and rash (10.3% vs. 31.7%) with nafcillin compared to oxacillin in pediatric OPAT settings [1], institutions managing pediatric outpatient parenteral antimicrobial therapy programs should consider nafcillin as the preferred penicillinase-resistant penicillin to reduce therapy interruptions and monitoring intensity. This differentiation supports nafcillin procurement for pediatric infectious disease services where long-term IV therapy for MSSA infections is anticipated.

MSSA Bacteremia Treatment Where Vancomycin Avoidance Is a Clinical Priority

The 79% lower mortality hazard observed with nafcillin/cefazolin compared to vancomycin monotherapy (adjusted HR 0.21; 95% CI 0.09-0.47) provides compelling evidence for prioritizing nafcillin procurement over vancomycin for definitive treatment of MSSA bacteremia [2]. Institutions seeking to optimize outcomes in MSSA bloodstream infections should ensure formulary availability of nafcillin to facilitate timely de-escalation from empiric vancomycin upon culture confirmation of methicillin susceptibility.

Renally Impaired Patients Requiring Beta-Lactam Therapy Without Dose Adjustment

Nafcillin's unique pharmacokinetic profile—characterized by predominant hepatic inactivation and high biliary excretion rather than primary renal clearance—positions it as a strategic option for MSSA infections in patients with renal impairment [3][4]. Unlike most beta-lactams that require dose adjustment in renal dysfunction, nafcillin's elimination pathway may reduce the need for therapeutic drug monitoring and dose modification in this population. Procurement for hospitals with substantial chronic kidney disease patient cohorts supports antimicrobial stewardship goals.

Preclinical In Vivo S. aureus Research Models Requiring Superior Tissue Penetration

In murine S. aureus infection models, nafcillin demonstrated superior in vivo antistaphylococcal activity and uniquely prevented renal colonization compared to oxacillin and erythromycin [5]. Researchers investigating tissue-specific antibacterial efficacy or developing animal models of staphylococcal infection should select nafcillin over oxacillin for studies where in vivo performance and organ-specific bacterial clearance are critical endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafcillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.